6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione

Catalog No.
S15782618
CAS No.
M.F
C19H22O2S
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]c...

Product Name

6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione

IUPAC Name

6-ethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-thione

Molecular Formula

C19H22O2S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C19H22O2S/c1-2-13-11-18(22)20-17-12-16-14(10-15(13)17)6-9-19(21-16)7-4-3-5-8-19/h10-12H,2-9H2,1H3

InChI Key

IWAQEBHGCDDIKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=S)OC2=C1C=C3CCC4(CCCCC4)OC3=C2

6'-Ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione is a complex organic compound notable for its unique spiro structure that combines elements of cyclohexane and pyran. This compound features a thione functional group, which is characterized by a sulfur atom double-bonded to a carbon atom. The molecular formula of this compound is C19H22O2SC_{19}H_{22}O_2S, with a molecular weight of approximately 314.4 g/mol. Its structural complexity allows for diverse interactions in both chemical and biological contexts, making it a subject of interest in various fields of research.

  • Oxidation: Introducing oxygen-containing functional groups.
  • Reduction: Removing oxygen or adding hydrogen atoms.
  • Substitution: Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution: Halogens and nucleophiles are often used under appropriate conditions.

The biological activity of 6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione is linked to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The compound's mechanism of action may involve binding to target proteins, influencing their activity and subsequently affecting cellular pathways.

Synthetic Routes and Reaction Conditions

The synthesis of 6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione typically involves multi-step organic reactions. A common synthetic route includes:

  • Cyclization: Appropriate precursors undergo cyclization under controlled conditions.
  • Catalysis: Lewis acids may be employed to facilitate the formation of the spiro structure.
  • Optimization: Reaction conditions such as temperature, solvent choice, and reaction time are optimized for high yield and purity.

Industrial Production Methods

In industrial settings, similar synthetic routes are adapted for larger scale production. Continuous flow reactors and automated systems are often utilized to ensure consistent quality and yield while adhering to safety protocols and environmental standards.

6'-Ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions. Additionally, its unique structural properties could make it useful in materials science or as an intermediate in organic synthesis.

Research into the interaction studies of 6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione has indicated that it can bind to various biological targets, influencing enzymatic activities or receptor functions. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

Similar Compounds

  • 6'-Ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
    • Molecular Formula: C19H22O3C_{19}H_{22}O_3
    • Molecular Weight: Approximately 298.4 g/mol
  • 6'-Ethyl-10'-hydroxy-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
    • Molecular Formula: C19H22O3C_{19}H_{22}O_3
    • Molecular Weight: Approximately 298.4 g/mol

Uniqueness

The uniqueness of 6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione lies in its thione functional group compared to similar compounds that may feature hydroxyl or ketone groups. This distinct functional group imparts unique chemical reactivity and biological properties that can be advantageous in various applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

314.13405111 g/mol

Monoisotopic Mass

314.13405111 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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